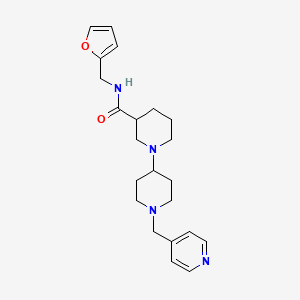![molecular formula C14H15N3O4S B5428294 2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5428294.png)
2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide, also known as MPASB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide involves the inhibition of the protein kinase CK2, which plays a critical role in cell growth and proliferation. By inhibiting CK2, this compound prevents the growth and division of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide in laboratory experiments is its well-established synthesis method and its ability to selectively target cancer cells. However, one limitation of this compound is that it may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are numerous future directions for research on 2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide. One potential area of study is the development of new derivatives of this compound with improved anti-cancer properties. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in cancer treatment. Finally, the potential applications of this compound in other areas of scientific research, such as antimicrobial therapy, should also be explored.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide involves the reaction of 2-aminopyridine with 5-bromo-2-methoxybenzoic acid, followed by the reaction of the resulting product with N-methyl-4-sulfamoylbenzamide. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide has been found to have various applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer treatment.
Propriétés
IUPAC Name |
2-methoxy-N-methyl-5-(pyridin-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-15-14(18)11-9-10(6-7-12(11)21-2)22(19,20)17-13-5-3-4-8-16-13/h3-9H,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCJEFGEPULRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5428222.png)

![1-[2-(4-methylphenyl)vinyl]-9H-beta-carboline](/img/structure/B5428238.png)
![3-[(dimethylamino)methyl]-1-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5428245.png)
![1'-(cyclopropylcarbonyl)-N-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428253.png)
![rel-(4aS,8aR)-6-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5428257.png)
![3-propyl-5-{[2-(2,3,4-trifluorophenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5428265.png)
![N-(2-methoxy-1-methylethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5428271.png)
![N-({1-[(1-isopropyl-1H-pyrrol-3-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5428273.png)
![2-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-5-methylphenol](/img/structure/B5428283.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5428298.png)
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5428300.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5428310.png)